

Application Note: Mass Spectrometric Analysis of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Hydroxyethyl)propionamide**

Cat. No.: **B095570**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of **N-(2-Hydroxyethyl)propionamide** using mass spectrometry, including sample preparation, instrumental analysis, and data interpretation.

Introduction

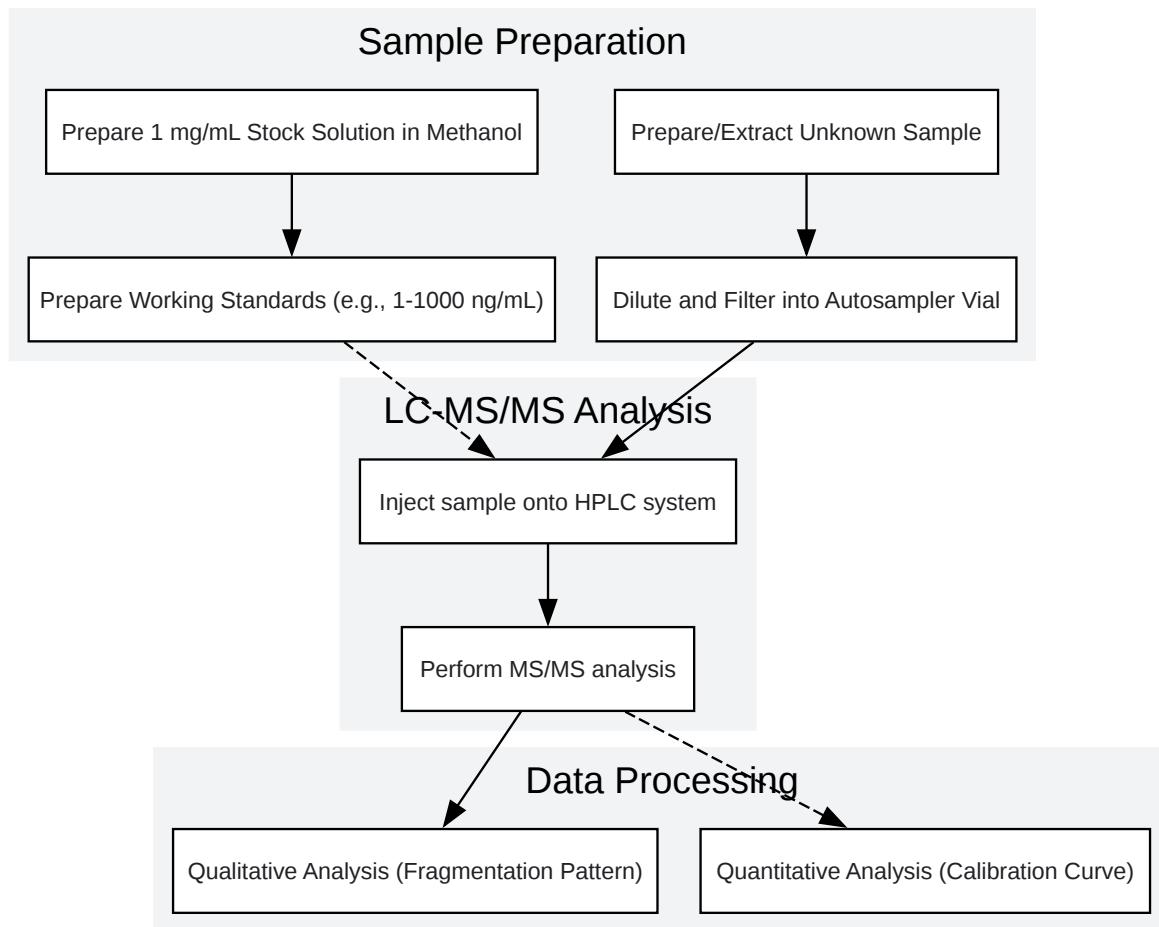
N-(2-Hydroxyethyl)propionamide (CAS: 18266-55-2) is a chemical compound with applications in various industrial and research fields.^{[1][2]} Its chemical structure consists of a propionamide group linked to an ethanolamine moiety.^{[3][4]} Mass spectrometry is a powerful analytical technique for the identification, characterization, and quantification of such small molecules. This application note outlines the methodologies for the analysis of **N-(2-Hydroxyethyl)propionamide** by mass spectrometry, including its expected fragmentation pattern. The molecular formula of **N-(2-Hydroxyethyl)propionamide** is C5H11NO2, and its molecular weight is 117.15 g/mol .^{[1][3]}

Experimental Protocols

A generalized workflow for the mass spectrometric analysis of **N-(2-Hydroxyethyl)propionamide** is presented below. This can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[\[5\]](#) The following protocol is recommended for the preparation of **N-(2-Hydroxyethyl)propionamide** samples.


Materials:

- **N-(2-Hydroxyethyl)propionamide** standard
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (MS-grade)
- 0.22 μ m syringe filters
- Autosampler vials

Protocol:

- Stock Solution Preparation: Accurately weigh a known amount of **N-(2-Hydroxyethyl)propionamide** standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
- Working Standard Preparation: Perform serial dilutions of the stock solution with a mixture of 50:50 methanol:water to prepare a series of working standards for calibration curve construction. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
- Sample Preparation: For unknown samples, dissolve them in an appropriate solvent. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
- Final Dilution and Filtration: Dilute the final sample extract or working standard in 50:50 methanol:water containing 0.1% formic acid to a final concentration suitable for MS analysis. Filter the solution through a 0.22 μ m syringe filter into an autosampler vial.

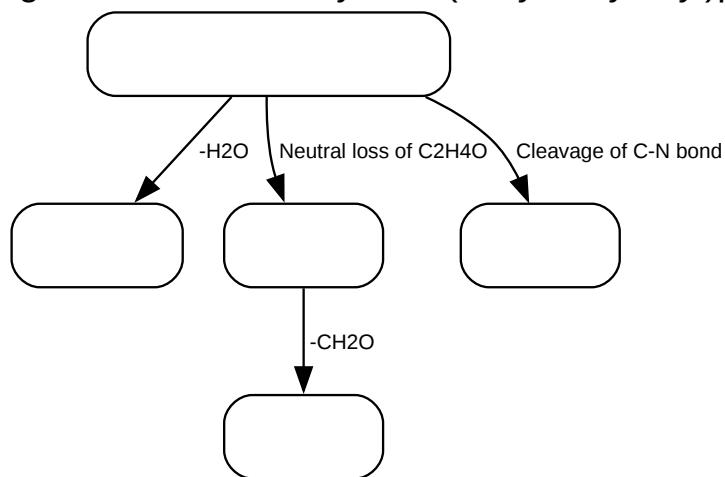
Experimental Workflow for N-(2-Hydroxyethyl)propionamide Analysis

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **N-(2-Hydroxyethyl)propionamide** Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

For sensitive and selective quantification, an LC-MS/MS system is recommended. A reverse-phase HPLC method can be employed for the separation of **N-(2-Hydroxyethyl)propionamide**.^[6]


Table 1: Suggested LC-MS/MS Parameters

Parameter	Suggested Value
HPLC System	
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	350 °C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr
Source Temperature	150 °C
MS/MS Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	118.08 (M+H)+
Product Ions (m/z)	To be determined from fragmentation spectrum
Collision Energy	To be optimized for each transition

Fragmentation Pattern

The mass spectrum of **N-(2-Hydroxyethyl)propionamide** shows a molecular ion $[M]^+$ at m/z 117.^[3] In positive ion mode ESI, the protonated molecule $[M+H]^+$ would be observed at m/z 118. The fragmentation of this precursor ion can lead to several characteristic product ions. A proposed fragmentation pathway is illustrated below.

Proposed Fragmentation Pathway of N-(2-Hydroxyethyl)propionamide

[Click to download full resolution via product page](#)

Caption: Proposed Fragmentation Pathway of **N-(2-Hydroxyethyl)propionamide**.

Quantitative Data Presentation

For quantitative analysis, a calibration curve should be generated by plotting the peak area of the analyte against its concentration. The concentration of **N-(2-Hydroxyethyl)propionamide** in unknown samples can then be determined from this curve. The results should be summarized in a clear and concise table.

Table 2: Representative Quantitative Data for **N-(2-Hydroxyethyl)propionamide** Analysis

Sample ID	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Peak Area	Calculated Concentration (ng/mL)
Blank	-	118.08	74.06	0	Not Detected
Std 1	2.51	118.08	74.06	15,234	1.0
Std 2	2.52	118.08	74.06	76,170	5.0
Std 3	2.51	118.08	74.06	151,980	10.0
Sample 1	2.52	118.08	74.06	98,765	6.5
Sample 2	2.51	118.08	74.06	45,321	3.0

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **N-(2-Hydroxyethyl)propionamide**. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, will aid researchers in the accurate identification and quantification of this compound. The provided methodologies can be adapted to specific research needs and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-Hydroxyethyl)propionamide | 18266-55-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. N-(2-Hydroxyethyl)propionamide | 18266-55-2 | TCI AMERICA [tcichemicals.com]
- 3. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) MS spectrum [chemicalbook.com]
- 4. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR [m.chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Propanamide, N-(2-hydroxyethyl)- | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Application Note: Mass Spectrometric Analysis of N-(2-Hydroxyethyl)propionamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095570#mass-spectrometry-of-n-2-hydroxyethyl-propionamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com